molecular formula C19H20N2O2 B4540288 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol

Cat. No.: B4540288
M. Wt: 308.4 g/mol
InChI Key: DUZZHNRTCAWFNW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxy group at position 5, a 2-methoxyphenyl substituent at position 1, a methyl group at position 3, and a 4-methylbenzyl group at position 2. The presence of the 2-methoxyphenyl and 4-methylbenzyl groups introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-4-[(4-methylphenyl)methyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)12-16-14(2)20-21(19(16)22)17-6-4-5-7-18(17)23-3/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZZHNRTCAWFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(NN(C2=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acylating agents, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (): This compound features a hydroxyphenyl group at position 2 of the pyrazole and a 4-methoxyphenyl group at position 3. The para-methoxy group in the phenyl ring provides electron-donating effects, enhancing resonance stabilization. In contrast, the target compound has a 2-methoxyphenyl group (ortho-substitution), which introduces steric hindrance and reduces conjugation efficiency compared to para-substituted analogs. The dihedral angle between the pyrazole and 4-methoxyphenyl rings in this analog is 16.83°, indicating moderate planarity .
  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (): The para-methoxy and para-methyl substituents here create a linear electronic environment, favoring π-π stacking interactions.

Functional Group Variations

  • 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide ():
    The hydroxy group at position 5 is retained, but the presence of a carboxamide group at position 3 and a chlorophenyl substituent increases hydrogen-bonding capacity. This compound’s solubility in polar solvents likely exceeds that of the target compound, which lacks a carboxamide group .

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ():
    Replacement of the hydroxy group with a thiazole-carboxylate moiety drastically alters reactivity. The target compound’s hydroxy group enables stronger hydrogen bonding (e.g., O-H···N), as seen in , whereas the thiazole derivative relies on weaker van der Waals interactions .

Table 1: Comparative Analysis of Key Pyrazole Derivatives

Compound Name Substituents (Positions) Functional Groups Notable Properties Reference
Target Compound 1: 2-Methoxyphenyl; 3: Methyl; 4: 4-Methylbenzyl; 5: OH Hydroxy, Methoxy, Benzyl Steric hindrance from ortho-methoxy; moderate H-bonding -
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 1: Phenyl; 3: 4-Methoxyphenyl; 5: OH Hydroxy, Methoxy O-H···N H-bonding; dihedral angle = 16.83°
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1: 4-Methoxyphenyl; 3: 4-Methylphenyl; 5: NH2 Amino, Methoxy Enhanced π-π stacking; linear electronics
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... 5: OH; 3: Carboxamide Hydroxy, Carboxamide, Chloro High solubility; strong H-bonding capacity

Biological Activity

1-(2-Methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives have been extensively studied for their therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, supported by recent findings and case studies.

Chemical Structure

The chemical structure of 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For this compound, methods include one-pot multi-component reactions that yield high purity and yield rates. The synthetic route often utilizes starting materials like 2-methoxyphenyl and 4-methylbenzaldehyde, followed by cyclization to form the pyrazole ring.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol effectively reduced inflammation markers in cell cultures, comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored in several studies. A notable study highlighted that related compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that these compounds activate caspase pathways, leading to programmed cell death. The compound under review was found to enhance p53 expression levels, a critical regulator of the cell cycle and apoptosis .

Antimicrobial Activity

Antimicrobial testing has shown that pyrazole derivatives possess activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways, although specific mechanisms remain to be elucidated.

Case Studies

Study Findings Reference
Anti-inflammatory effects Reduced TNF-α and IL-6 levels significantly in vitro
Anticancer activity Induced apoptosis in MCF-7 cells; activated caspase pathways
Antimicrobial efficacy Effective against E. coli and S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.